
2-(piperidin-4-yl)-1H-indole
Overview
Description
2-(Piperidin-4-yl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 2-position with a piperidin-4-yl group. Its molecular formula is C₁₃H₁₆N₂ (molecular weight: 200.28 g/mol), and it exists as a free base or hydrochloride salt (CAS: 13360897 for the hydrochloride form) . This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors, serotonin transporters (SERT), and 5-HT₁A receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperidine ring can then be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the introduction of the piperidine ring using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Acylation and Alkylation of the Piperidine Nitrogen
The secondary amine in the piperidine ring undergoes nucleophilic reactions with acyl chlorides, anhydrides, or alkyl halides.
Key Findings :
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Acylation proceeds efficiently under mild conditions due to the piperidine nitrogen’s nucleophilicity .
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Alkylation with methyl iodide requires elevated temperatures and polar aprotic solvents for optimal yields.
Nucleophilic Substitution on the Indole Ring
The indole’s 3-position is susceptible to electrophilic substitution, while halogenation occurs at the 5-position due to directing effects.
Example Reaction :
Yield : 72%
Mechanistic Insight :
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Bromination follows an electrophilic aromatic substitution (EAS) mechanism, favored by the electron-donating piperidine group at position 2.
Condensation Reactions with Carbonyl Compounds
The piperidine nitrogen reacts with aldehydes/ketones to form imines or Schiffs bases.
Carbonyl Source | Conditions | Product | Application |
---|---|---|---|
Benzaldehyde | EtOH, reflux, 4 h | N-Benzylidene-piperidinyl-indole | Intermediate for drug design |
Acetone | HCl catalyst, RT | N-Isopropylidene-piperidinyl-indole | Anticancer scaffold |
Notable Study :
A 2022 study demonstrated that condensation with 2,4-dichlorobenzaldehyde under acidic conditions produced a Schiff base with potent anti-inflammatory activity (IC₅₀ = 1.2 µM).
Oxidation and Reduction Reactions
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Oxidation :
-
Reduction :
Cycloaddition and Multicomponent Reactions
The compound participates in [3+2] cycloadditions with azomethine ylides, forming spirocyclic indole-piperidine hybrids .
Key Advantage :
Scientific Research Applications
2-(Piperidin-4-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the piperidine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Patterns
3-(Piperidin-4-yl)-1H-Indole
- Structural Features : Piperidin-4-yl group at the indole’s 3-position.
- Biological Relevance : Used in pyrido[1,2-c]pyrimidine derivatives as dual 5-HT₁A/SERT inhibitors. Replacing the 4-yl group with a 3-yl piperidine enhances serotonin-like pharmacophore properties, improving presynaptic agonism .
- Key Finding : 3-(Piperidin-4-yl)-1H-indole derivatives exhibit 10-fold higher 5-HT₁A binding affinity compared to 2-substituted analogs due to better alignment with serotonin’s indoleamine structure .
5-(Piperidin-4-yl)-1H-Indole
- Structural Features : Piperidin-4-yl group at the 5-position (CAS: 383861-22-1).
- Applications: Explored in kinase inhibitors and CNS drug candidates.
Substituent-Modified Derivatives
5-Methoxy-3-(1-(2-(Piperidin-4-yl)ethyl)piperidin-4-yl)-1H-Indole
- Structural Features : Methoxy group at the 5-position and a piperidin-4-yl-ethyl linker.
- Synthesis : Prepared via DCC/DMAP-catalyzed coupling, yielding compounds validated by NMR and IR .
- Pharmacokinetic Impact : The ethyl linker increases molecular flexibility, enhancing blood-brain barrier penetration, while the methoxy group improves metabolic stability .
7-Chloro-3-{1-[2-(5-Amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-Indole
- Structural Features : Chlorine at the 7-position and a 2-methylphenyl-ethyl-piperidine side chain.
- Biological Activity : Demonstrates potent σ-receptor antagonism (IC₅₀ < 50 nM) and selectivity over dopamine receptors. The chloro group augments hydrophobic interactions with receptor pockets .
Complex Hybrid Derivatives
2-(3,4-Dimethoxyphenyl)-5-(Piperidin-4-yl)-3-(Propan-2-yl)-1H-Indole
- Structural Features : Dimethoxyphenyl and isopropyl groups at the 2- and 3-positions, respectively.
- Key Properties : The bulky isopropyl group reduces rotational freedom, while dimethoxyphenyl enhances π-stacking. This compound showed ≥80% purity in LC/MS analysis and moderate solubility in polar solvents .
2-(2,6-Dimethylpyridin-4-yl)-5-(Piperidin-4-yl)-3-(Propan-2-yl)-1H-Indole
- Structural Features : Pyridine ring substitution at the 2-position.
- Pharmacological Impact : The pyridine moiety introduces hydrogen-bond acceptor sites, improving binding to kinases (e.g., JAK2 inhibitors) but reducing CNS penetration due to increased polarity .
Data Tables
Table 2: Pharmacokinetic Parameters
Compound | logP | PSA (Ų) | BBB Permeability* | Metabolic Stability (t₁/₂, h) |
---|---|---|---|---|
2-(Piperidin-4-yl)-1H-indole | 2.5 | 35.2 | High | 3.8 |
3-(Piperidin-4-yl)-1H-indole | 2.3 | 38.7 | Moderate | 4.2 |
5-Methoxy-3-(piperidin-4-yl-ethyl)-1H-indole | 2.1 | 42.5 | High | 5.5 |
2-(2,6-Dimethylpyridin-4-yl)-5-(piperidin-4-yl)-1H-indole | 1.8 | 58.3 | Low | 6.0 |
*BBB: Blood-brain barrier.
Research Implications
- Positional Isomerism: The 3-substituted piperidinyl indole derivatives generally outperform 2-substituted analogs in serotonin-related targets due to closer mimicry of endogenous ligands .
- Substituent Effects : Bulky groups (e.g., isopropyl) improve target selectivity but may reduce solubility. Methoxy or chloro substitutions enhance metabolic stability and receptor affinity .
Biological Activity
2-(Piperidin-4-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring attached to an indole structure , which is known for its role in various biological activities. The molecular formula is , and it has a molecular weight of approximately 215.28 g/mol. The compound is often studied in its hydrochloride form, enhancing its solubility and stability in biological assays.
Target Interaction
The primary target of this compound is IκB kinase beta (IKKβ) , a crucial component of the NF-kappa-B signaling pathway. The interaction with IKKβ occurs through stable hydrophobic interactions, which may inhibit its activity, leading to downstream effects on inflammation and cell survival pathways.
Biochemical Pathways
By inhibiting IKKβ, the compound can modulate various biochemical pathways associated with inflammation and cancer progression. This inhibition may result in reduced expression of pro-inflammatory cytokines and other mediators involved in tumorigenesis .
Biological Activities
This compound exhibits several biological activities:
- Anti-inflammatory : The compound has shown potential in reducing inflammation through IKKβ inhibition.
- Anticancer : Preliminary studies suggest it may possess anticancer properties by affecting cell proliferation and survival pathways .
- Neuroprotective : Investigations into its neuroprotective effects indicate potential applications in treating neurodegenerative diseases.
In Vitro Studies
In vitro experiments have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, studies reported IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231) and others .
In Vivo Studies
Animal model studies have shown that the compound can effectively reduce tumor growth and inflammation when administered at specific dosages. For example, a study indicated that oral administration resulted in significant inhibition of tumor growth in mice models treated with LPS .
Data Table: Summary of Biological Activities
Case Studies
- Neuroprotection : A study investigated the neuroprotective effects of this compound on mice models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative conditions.
- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, administration of the compound led to a notable decrease in tumor size after eight weeks of treatment, highlighting its efficacy as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(piperidin-4-yl)-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves functionalization of the piperidine ring or indole core. Key methods include:
- Hydrogenation of tetrahydro-pyridine intermediates : Platinum (IV) oxide under 2 bar H₂ achieves ~63% yield for analogous indolylpiperidine derivatives .
- Alkylation reactions : Using NaOH in dichloromethane, as demonstrated for structurally related compounds, yields ~99% purity after purification .
Method | Catalyst/Conditions | Yield | Reference |
---|---|---|---|
Hydrogenation | PtO₂, 2 bar H₂, 1 hour | 63% | |
Alkylation | NaOH, CH₂Cl₂ | 99% |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ resolves piperidine and indole proton environments. Compare shifts to NIST reference data .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (e.g., λ = 254 nm) for purity assessment. Adjust mobile phase (acetonitrile/water) to resolve impurities .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical: ~242.3 g/mol).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in indole-piperidine coupling?
Methodological Answer:
- Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni for hydrogenation efficiency. For example, PtO₂ reduced reaction time by 50% in indolylpiperidine synthesis .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may reduce yield. Balance with dichloromethane for optimal results .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation steps .
Q. What computational approaches validate the pharmacological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding affinity to histamine H₁ receptors (target for antiallergic agents). Compare with known ligands (e.g., cetirizine) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro IC₅₀ values to predict activity .
- ADMET Prediction : SwissADME estimates bioavailability and blood-brain barrier permeability based on logP and topological polar surface area .
Q. How should researchers address contradictions in reported biological activity data for indole-piperidine hybrids?
Methodological Answer:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, Hela vs. CHO cells may show 2-fold differences in IC₅₀ .
- Dose-Response Validation : Replicate experiments with ≥3 biological replicates and calculate SEM. Use ANOVA to confirm statistical significance .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism .
Q. What analytical methods quantify this compound stability under varying pH and temperature?
Methodological Answer:
Properties
IUPAC Name |
2-piperidin-4-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-12-11(3-1)9-13(15-12)10-5-7-14-8-6-10/h1-4,9-10,14-15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSRJRFKZHTCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538265 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200714-50-7 | |
Record name | 2-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30538265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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